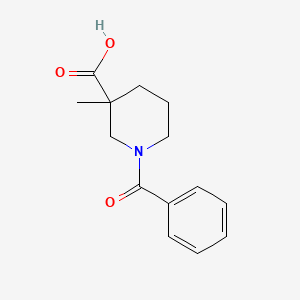
1-ベンゾイル-3-メチルピペリジン-3-カルボン酸
概要
説明
1-Benzoyl-3-methylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
科学的研究の応用
1-Benzoyl-3-methylpiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
準備方法
The synthesis of 1-Benzoyl-3-methylpiperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production: On an industrial scale, the production process may involve bulk manufacturing techniques, ensuring high purity and yield.
化学反応の分析
1-Benzoyl-3-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
作用機序
The mechanism of action of 1-Benzoyl-3-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
類似化合物との比較
1-Benzoyl-3-methylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Benzoylpiperidine-3-carboxylic acid: This compound lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
3-Methylpiperidine-3-carboxylic acid: This compound lacks the benzoyl group, resulting in different chemical properties and applications.
1-Benzoylpiperidine: This compound lacks the carboxylic acid group, which may influence its solubility and reactivity.
生物活性
1-Benzoyl-3-methylpiperidine-3-carboxylic acid (BMPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
BMPC is characterized by its piperidine ring structure, which is modified with a benzoyl group and a carboxylic acid moiety. The molecular formula is with a molecular weight of 201.27 g/mol. The compound's structural attributes contribute to its biological interactions and pharmacological properties.
The biological activity of BMPC primarily involves its interaction with various biological targets:
- Enzyme Inhibition : BMPC has been studied for its inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL), which plays a critical role in the endocannabinoid system. In vitro studies have shown that BMPC acts as a reversible inhibitor, demonstrating competitive inhibition with an IC50 value in the low micromolar range .
- Antiproliferative Activity : Research indicates that BMPC exhibits significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values for these activities range from 19.9 µM to 75.3 µM, suggesting a potential role in cancer therapy .
Biological Activity Data
The following table summarizes the biological activities of BMPC based on recent research findings:
Case Studies
Several studies have highlighted the potential of BMPC in therapeutic applications:
- Cancer Treatment : A study investigated the effects of BMPC on human breast and ovarian cancer cell lines, revealing that it significantly inhibited cell growth compared to non-cancerous cells. The study emphasized the need for further modifications to enhance potency and selectivity against cancer cells .
- Anti-inflammatory Properties : Another investigation explored the anti-inflammatory effects of piperidine derivatives similar to BMPC, demonstrating their ability to inhibit neutrophil migration in inflammatory models. This suggests that compounds like BMPC could be developed for treating inflammatory diseases .
特性
IUPAC Name |
1-benzoyl-3-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(13(17)18)8-5-9-15(10-14)12(16)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWPNYSMOFPUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















